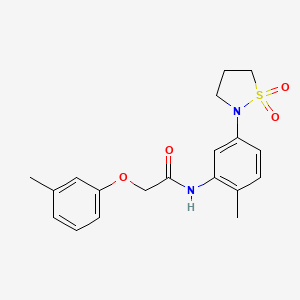

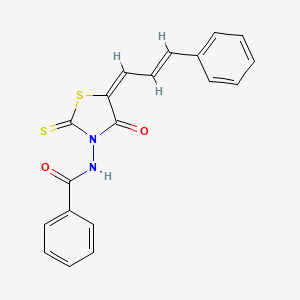

![molecular formula C19H22N4O B2552634 5-(2-Ethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde CAS No. 380388-16-9](/img/structure/B2552634.png)

5-(2-Ethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-(2-Ethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde” belongs to the class of quinazoline derivatives . Quinazolines are important heterocycles in medicinal chemistry, possessing a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Synthesis Analysis

The synthesis of quinazoline derivatives has been a subject of considerable research . Substitution at positions 2 and 3, existence of a halogen atom at positions 6 and 8, and substitution (mainly amine or substituted amine) at the 4th position of the quinazoline ring can improve their antimicrobial activities .Molecular Structure Analysis

The molecular structure of quinazoline derivatives is an important factor in their biological activity . Compounds having a (substituted phenylpiperazinyl)methyl at the 3-position of the quinazoline ring system had better activity than those with the same substituent at the 2-position .Chemical Reactions Analysis

Quinazoline derivatives possess antibacterial activities, especially against gram-positive strains, and fungi through their interaction with the cell wall and DNA structures .Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research indicates that compounds similar to "5-(2-Ethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde" are used in synthesizing a wide range of heterocyclic compounds. For example, cascade cyclizations involving amino pyrazoles with aromatic aldehydes have led to the formation of various partially hydrogenated pyrazoloquinazolinone systems. Such compounds have been investigated for their potential in creating new materials with desirable properties, including fluorescent compounds and potential therapeutic agents (Lipson et al., 2010).

Drug Discovery and Medicinal Chemistry Applications

Compounds derived from pyrazoloquinazoline precursors have been studied for their antibacterial, antifungal, and antitumor activities. Research into similar structures has demonstrated the synthesis of novel quinoline derivatives showing pronounced cancer cell growth inhibitory effects, highlighting the relevance of these compounds in the development of new anticancer therapies (Korcz et al., 2018). Additionally, novel synthesis methods have been explored for creating tetrazoloquinazoline derivatives, which could serve as leads in drug discovery due to their structural similarity to biologically active molecules (Hassankhani & Mosaddegh, 2015).

Green Chemistry and Synthesis Methods

There is a growing interest in developing environmentally friendly synthesis methods for complex organic molecules. For instance, microwave-assisted synthesis has been applied to the creation of novel thiazolidinone analogues, demonstrating the potential of green chemistry approaches in synthesizing compounds with bioactive properties, including those related to "this compound" (Adhikari et al., 2012).

Mechanism of Action

Target of Action

Compounds similar to “5-(2-Ethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde” often target specific enzymes or receptors in the body. For example, quinazoline derivatives are known to have a broad range of biological activities and can target various enzymes and receptors .

Mode of Action

The interaction of “this compound” with its targets would likely involve binding to the active site of the target enzyme or receptor, thereby modulating its activity .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its specific targets. For instance, quinazoline derivatives have been reported to show a wide range of medicinal activities such as anti-inflammatory, anti-cancer, anti-diabetic, and anti-psychotic effects .

Result of Action

The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. For example, if it targets an enzyme involved in a disease pathway, it could potentially alleviate disease symptoms .

Future Directions

Quinazoline derivatives are a promising class of compounds for the development of new drugs, particularly in the field of cancer therapy . Future research will likely focus on the design and synthesis of new quinazoline-based compounds with improved potency and selectivity, as well as better safety profiles .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-(2-Ethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde are not fully explored yet. Quinazoline derivatives are known to interact with various enzymes and proteins . They can inhibit or activate certain enzymes, leading to changes in biochemical reactions . The exact nature of these interactions depends on the specific structure of the quinazoline derivative and the biomolecules it interacts with.

Cellular Effects

Quinazoline derivatives have been reported to influence cell function . They can affect cell signaling pathways, gene expression, and cellular metabolism . The specific effects depend on the exact structure of the quinazoline derivative and the type of cells it interacts with.

Molecular Mechanism

Quinazoline derivatives can exert their effects at the molecular level through various mechanisms . They can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression . The specific mechanisms depend on the exact structure of the quinazoline derivative and the biomolecules it interacts with.

Temporal Effects in Laboratory Settings

Quinazoline derivatives can show changes in their effects over time . This can include changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Quinazoline derivatives can show varying effects at different dosages . This can include threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Quinazoline derivatives can be involved in various metabolic pathways . They can interact with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Quinazoline derivatives can interact with transporters or binding proteins . They can also affect the localization or accumulation of the compound within cells and tissues .

Subcellular Localization

Quinazoline derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Properties

IUPAC Name |

5-(2-ethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O/c1-3-14-8-6-7-11-22(14)18-15-9-4-5-10-17(15)23-19(20-18)16(12-24)13(2)21-23/h4-5,9-10,12,14H,3,6-8,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGZSSWDGWKZSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C2=NC3=C(C(=NN3C4=CC=CC=C42)C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

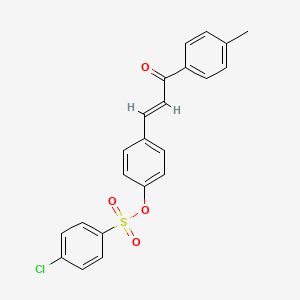

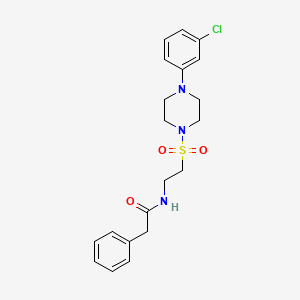

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2552554.png)

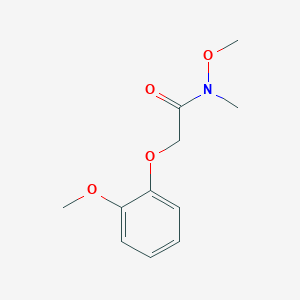

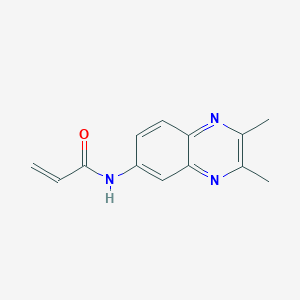

![ethyl 5,5-dimethyl-2-(2-oxo-1-oxaspiro[4.5]decane-4-carboxamido)-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B2552555.png)

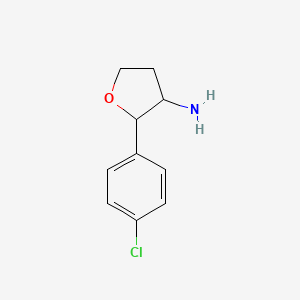

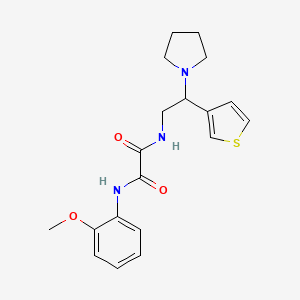

![Tert-butyl 3-[but-2-ynoyl(2,2,2-trifluoroethyl)amino]piperidine-1-carboxylate](/img/structure/B2552566.png)

![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2552573.png)

![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2552574.png)